Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, and a tert-butyl carbamate group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antibacterial activities . The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Result of Action
Similar compounds have shown antibacterial activities , suggesting that the compound may lead to the inhibition or death of bacteria.
Preparation Methods
The synthesis of tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrazine core. This can be achieved by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . The resulting intermediate is then subjected to further functionalization to introduce the tert-butyl carbamate group. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs due to its potential biological activities, such as enzyme inhibition and receptor modulation.
Biological Studies: The compound is utilized in studying biochemical pathways and molecular interactions, particularly those involving triazole and pyrazine rings.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its specific structural features and biological activities. Similar compounds include:
- Tert-butyl (S)-2-(4-(4-(3-aminoprop-1-yn-1-yl)phenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- Tert-butyl (phenylmethylene)carbamate These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
tert-butyl N-[2-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-14(2,3)24-13(22)17-8-10(21)16-7-9-18-19-11-12(23-4)15-5-6-20(9)11/h5-6H,7-8H2,1-4H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBWVTTUXMAYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=NN=C2N1C=CN=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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